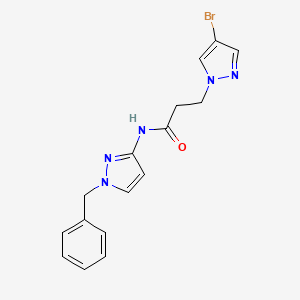![molecular formula C17H17ClN2OS B5763945 2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5763945.png)
2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}phenol
Übersicht
Beschreibung
2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}phenol, also known as TCS 401, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}phenol 401 acts as a modulator of the activity of certain receptors in the brain, including the serotonin 5-HT1A receptor and the dopamine D2 receptor. By binding to these receptors, 2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}phenol 401 can regulate the release of neurotransmitters, leading to its potential therapeutic effects in various neurological and psychiatric disorders. Additionally, 2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}phenol 401 has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, leading to its potential anti-cancer effects.
Biochemical and Physiological Effects:
2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}phenol 401 has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cancer cell growth, and the reduction of oxidative stress. These effects have been observed in both in vitro and in vivo studies, indicating its potential as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}phenol 401 in lab experiments is its ability to selectively target certain receptors and enzymes, making it a useful tool for investigating the mechanisms of various neurological, psychiatric, and cancer-related disorders. However, one limitation is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions related to 2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}phenol 401, including further investigation of its potential therapeutic applications in various fields of medicine, the development of more selective and less toxic analogs, and the exploration of its potential as a diagnostic tool for certain disorders. Additionally, more research is needed to fully understand the mechanisms underlying its biochemical and physiological effects.
In conclusion, 2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}phenol 401 is a chemical compound that has shown potential as a therapeutic agent in various fields of medicine. Its ability to modulate the activity of certain receptors and enzymes has led to its investigation as a potential treatment for anxiety, depression, schizophrenia, and cancer. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Synthesemethoden
2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}phenol 401 can be synthesized through the reaction of 4-(3-chlorophenyl)piperazine with carbon disulfide and sodium hydroxide. The resulting product is then treated with hydrochloric acid to obtain 2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}phenol 401.
Wissenschaftliche Forschungsanwendungen
2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}phenol 401 has been studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. Its ability to modulate the activity of certain receptors in the brain has led to its investigation as a potential treatment for anxiety, depression, and schizophrenia. Additionally, 2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}phenol 401 has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(2-hydroxyphenyl)methanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2OS/c18-13-4-3-5-14(12-13)19-8-10-20(11-9-19)17(22)15-6-1-2-7-16(15)21/h1-7,12,21H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWMLRCVOXXELS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=S)C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601333547 | |
| Record name | [4-(3-chlorophenyl)piperazin-1-yl]-(2-hydroxyphenyl)methanethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601333547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24782789 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
[4-(3-Chlorophenyl)piperazin-1-yl](2-hydroxyphenyl)methanethione | |
CAS RN |
585561-70-2 | |
| Record name | [4-(3-chlorophenyl)piperazin-1-yl]-(2-hydroxyphenyl)methanethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601333547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5763879.png)
![1-[2-(4-methylphenoxy)ethyl]piperidine](/img/structure/B5763894.png)
![nicotinaldehyde [4-(4-pyridinyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5763899.png)
![2-{[(2,4-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B5763900.png)
![N-[2-(3-chlorophenyl)ethyl]-3-cyclopentylpropanamide](/img/structure/B5763903.png)
![N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5763905.png)
![2-{[3-(2-chlorophenyl)acryloyl]amino}-N-isopropylbenzamide](/img/structure/B5763914.png)
![N-{[(2,3-dichlorophenyl)amino]carbonothioyl}propanamide](/img/structure/B5763921.png)

![2-(2-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5763942.png)
![1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-2-(4-morpholinyl)ethanone](/img/structure/B5763949.png)
